molecular formula C23H27N7O2 B11077586 1-{[(5-amino-1H-tetrazol-1-yl)acetyl](3-methylphenyl)amino}-N-phenylcyclohexanecarboxamide

1-{[(5-amino-1H-tetrazol-1-yl)acetyl](3-methylphenyl)amino}-N-phenylcyclohexanecarboxamide

Cat. No.: B11077586
M. Wt: 433.5 g/mol
InChI Key: NPTKFGFZCJPUNU-UHFFFAOYSA-N
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Description

1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-phenylcyclohexanecarboxamide is a complex organic compound with a unique structure that includes a tetrazole ring, a cyclohexane ring, and various functional groups

Preparation Methods

The synthesis of 1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-phenylcyclohexanecarboxamide typically involves multiple steps. The process begins with the preparation of the tetrazole ring, which can be synthesized through the reaction of aminoguanidine with nitrous acid. The resulting 5-aminotetrazole is then reacted with acetic anhydride to form the acetyl derivative. This intermediate is further reacted with 3-methylphenylamine and N-phenylcyclohexanecarboxamide under specific conditions to yield the final product .

Chemical Reactions Analysis

1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-phenylcyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and acetyl groups, using reagents like halogens or alkylating agents.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.

Scientific Research Applications

1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-phenylcyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-phenylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with various enzymes and receptors, modulating their activity. The compound’s unique structure allows it to bind to specific sites on these targets, leading to changes in their function and subsequent biological effects .

Comparison with Similar Compounds

1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-phenylcyclohexanecarboxamide can be compared with other similar compounds, such as:

The uniqueness of 1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-phenylcyclohexanecarboxamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C23H27N7O2

Molecular Weight

433.5 g/mol

IUPAC Name

1-(N-[2-(5-aminotetrazol-1-yl)acetyl]-3-methylanilino)-N-phenylcyclohexane-1-carboxamide

InChI

InChI=1S/C23H27N7O2/c1-17-9-8-12-19(15-17)30(20(31)16-29-22(24)26-27-28-29)23(13-6-3-7-14-23)21(32)25-18-10-4-2-5-11-18/h2,4-5,8-12,15H,3,6-7,13-14,16H2,1H3,(H,25,32)(H2,24,26,28)

InChI Key

NPTKFGFZCJPUNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C(=O)CN2C(=NN=N2)N)C3(CCCCC3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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